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Introduction to Locked Nucleic Acid (LNA) Probes

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose ring is "locked" in

an ideal conformation for Watson-Crick binding. This is achieved by introducing a methylene

bridge connecting the 2'-O and 4'-C atoms of the ribose sugar. This structural modification

results in a significant increase in the thermal stability of duplexes when LNA monomers are

incorporated into a DNA or RNA oligonucleotide.[1][2] LNA-containing oligonucleotides exhibit

unprecedented binding affinity towards their complementary DNA or RNA targets, making them

powerful tools for a variety of molecular biology applications, including in situ hybridization

(ISH).[2][3]

The enhanced binding affinity of LNA probes allows for the use of shorter oligonucleotides

compared to traditional DNA probes, while still maintaining a high melting temperature (Tm).[3]

[4] This key feature provides several advantages for ISH:

Enhanced Specificity and Sensitivity: The high binding affinity allows for stringent

hybridization and wash conditions, reducing off-target binding and background noise.[3] This
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makes it possible to detect low-abundance targets and discriminate between closely related

sequences, such as splice variants or single nucleotide polymorphisms (SNPs).[3][5]

Improved Target Accessibility: Shorter LNA probes can more easily penetrate tissues and

cells, providing better access to target nucleic acids.[2]

Simplified Probe Design: The ability to achieve a high Tm with shorter probes simplifies the

design process.

Robust Detection: LNA probes provide reliable detection regardless of the GC content of the

target sequence.[3]

These properties make LNA probes particularly well-suited for the detection of short non-coding

RNAs like microRNAs (miRNAs), as well as for distinguishing between members of gene

families or different splice isoforms.[5]

Principles of LNA Probe Design
Careful probe design is critical for successful LNA ISH experiments. The following parameters

should be considered:

Probe Length: LNA probes for ISH are typically 14-25 nucleotides in length.[5][6] Probes in the

20-25 nucleotide range are common.[7]

LNA Monomer Placement: It is not necessary for every nucleotide in the probe to be an LNA. In

fact, incorporating an LNA at every third position has been shown to provide superior

hybridization stability.[5] It is generally recommended to avoid stretches of more than four

consecutive LNA bases, as this can make the probe overly "sticky" and lead to non-specific

binding.[7][8] For SNP detection, placing 2-3 LNA bases directly at the mismatch site can

enhance discrimination.

Melting Temperature (Tm): The Tm is the temperature at which 50% of the probe is dissociated

from its target.[9][10] For LNA probes, a Tm of approximately 75°C is often recommended for

FISH applications.[7] Each LNA substitution can increase the Tm by 2-6°C.[11] The

hybridization temperature is typically set 20-30°C below the calculated Tm of the LNA-RNA

duplex.[12][13] Online Tm calculators specifically designed for LNA-containing oligonucleotides

should be used for accurate prediction.[12]
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GC Content: The GC content of the probe should ideally be between 30% and 60%.[7][8]

Stretches of three or more Gs or Cs should be avoided to prevent the formation of secondary

structures.[7][8]

Specificity: Probes should be checked for self-complementarity and potential secondary

structures using oligo design software.[5] Additionally, it is crucial to perform a BLAST search

against the target organism's genome to ensure that the probe sequence is unique to the target

RNA.[5]

Labeling: LNA probes can be labeled with various molecules for detection. Common labels

include haptens like digoxigenin (DIG) or biotin, which are then detected with enzyme-

conjugated antibodies (e.g., anti-DIG-AP for alkaline phosphatase).[5][14] Fluorophores can

also be directly conjugated to the probe for fluorescent in situ hybridization (FISH). Probes can

be labeled at the 5' end, 3' end, or internally.[5] Double-labeled probes (e.g., double-DIG) can

increase detection sensitivity.[14]

Data Presentation: LNA Probe Design and ISH
Parameters
Table 1: LNA Probe Design Guidelines
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Parameter Recommendation Rationale

Probe Length 14-25 nucleotides[5][6]
Balances target accessibility

with binding affinity.

LNA Content
Avoid stretches of >4

consecutive LNAs.[7][8]

Prevents excessive stickiness

and non-specific binding.

GC Content 30-60%[7][8]
Ensures stable hybridization

without being too stable.

Melting Temperature (Tm) ~75°C (for FISH)[7]

Provides a starting point for

optimizing hybridization

temperature.

Sequence Specificity
Unique to the target sequence

(verify with BLAST).[5]

Minimizes off-target

hybridization.

Secondary Structures
Avoid self-complementarity

and hairpin loops.[5]

Ensures the probe is available

to bind to the target.

G/C Stretches
Avoid stretches of 3 or more

Gs or Cs.[7][8]

Reduces the likelihood of non-

specific binding and secondary

structures.

Table 2: Recommended Starting Conditions for LNA ISH
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Parameter Recommendation Notes

Probe Concentration 5 nM (for mRNA detection)[5]

May need optimization

depending on target

abundance.

Hybridization Temperature
20-30°C below the calculated

RNA Tm.[12][13]

A critical parameter for

specificity; may require

optimization.

Hybridization Time

48 hours, but can be extended

up to 5 days for low-

abundance targets.[6]

Longer incubation times can

increase signal intensity.

Proteinase K Concentration 1-20 µg/mL[15]
Must be optimized for tissue

type and fixation time.

Stringency Washes

Start with 2x SSC, followed by

0.2x SSC at the hybridization

temperature.[5][6]

High stringency washes are

crucial for reducing

background.

Visualizations
Caption: LNA vs. DNA Probe Binding Affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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